8-Bromo vs. 8-Aryl Substitution: Antileishmanial Activity Comparison in 3-Nitroimidazo[1,2-a]pyridine Series
Direct head-to-head comparison within a single study demonstrates that 8-brominated 3-nitroimidazo[1,2-a]pyridine derivatives exhibit superior antileishmanial potency relative to 8-aryl-substituted analogues. A library of 25 derivatives was generated with diversification at position 8 via SNAr and Suzuki-Miyaura reactions; the 8-brominated analogues emerged as the most promising series, with six compounds exhibiting submicromolar activity against L. infantum axenic amastigotes, whereas substitution at position 8 with 4-pyridinyl or para-chlorothiophenol groups significantly decreased potency [1].
| Evidence Dimension | Antileishmanial activity against L. infantum axenic amastigotes |
|---|---|
| Target Compound Data | 8-Brominated analogues (as a series): 6 compounds with submicromolar activity (most active compound IC50 = 0.35 μM on intramacrophagic amastigotes) |
| Comparator Or Baseline | 8-Aryl-substituted analogues (4-pyridinyl or para-chlorothiophenol groups) |
| Quantified Difference | Significant decrease in potency relative to 8-brominated series |
| Conditions | In vitro assay against Leishmania infantum axenic amastigotes; intramacrophagic amastigote assay in THP1 cells; CC50 > 100 μM on THP1 cell line |
Why This Matters
This head-to-head comparison establishes that the 8-bromo substitution pattern is functionally non-interchangeable with aryl or heteroaryl substituents at the same position, directly informing compound selection for antileishmanial screening campaigns.
- [1] Jacquet I, Paoli-Lombardo R, Castera-Ducros C, et al. Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE) methodology at position 2. Eur J Med Chem. 2026;304:118506. doi:10.1016/j.ejmech.2025.118506 View Source
